1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-
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Overview
Description
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a methyl group and a methylthio group attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- typically involves the condensation of 3-amino-5-methylthio-1H-1,2,4-triazole with various substituted benzaldehydes. This reaction is carried out under specific conditions to yield the desired triazole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the conversion of the triazole ring to its corresponding amine derivatives.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Condensation: The compound can form Schiff base ligands when condensed with substituted benzaldehydes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various substituted benzaldehydes for condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The methylthio group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- can be compared with other triazole derivatives such as:
3-Amino-1H-1,2,4-triazole: Known for its use as an intermediate in organic synthesis and its antimicrobial properties.
3,5-Diamino-1,2,4-triazole: Used as an inhibitor of DNA synthesis and in the development of anticancer agents.
1,2,4-Triazole: A fundamental building block in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
5-methyl-3-methylsulfanyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-5-4(8-2)7-6-3/h1-2H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQOCRRZPZXSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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